
Eprenetapopt mechanism of action in TP53-
mutant cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Eprenetapopt

Cat. No.: B612078 Get Quote

An In-depth Technical Guide to the Mechanism of Action of Eprenetapopt in TP53-Mutant

Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations

in human cancers, often correlating with poor prognosis and resistance to conventional

therapies.[1][2] Eprenetapopt (APR-246) is a first-in-class small molecule designed to

reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.[3][4] This

document provides a comprehensive overview of the molecular mechanism of eprenetapopt,
summarizing key preclinical and clinical findings. It details the dual, interconnected pathways of

its action: the direct refolding of mutant p53 and the induction of oxidative stress, leading to

cancer cell death through apoptosis and ferroptosis.[5][6] Quantitative data from significant

clinical trials are presented for comparative analysis, alongside descriptions of the experimental

protocols employed. Visual diagrams of the core signaling pathways and experimental

workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Core Mechanism of Action
Eprenetapopt is a prodrug that spontaneously converts under physiological conditions to its

active compound, methylene quinuclidinone (MQ).[5][7][8] MQ is a Michael acceptor that exerts

its anti-cancer effects through both p53-dependent and p53-independent mechanisms.[3][5]
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p53-Dependent Pathway: Restoring Tumor Suppressor
Function
The primary mechanism of eprenetapopt involves the direct targeting and reactivation of

mutated p53 protein.[9]

Covalent Modification: MQ covalently binds to specific cysteine residues (including Cys124

and Cys277) within the core domain of the mutant p53 protein.[5][10] This binding to thiol

groups induces a conformational change in the misfolded protein.

Protein Refolding: This modification leads to the thermodynamic stabilization of the p53

protein, shifting the equilibrium towards a functional, wild-type-like conformation.[7][8][10]

Reactivation of p53 Pathway: Once its proper structure is restored, p53's wild-type DNA-

binding capacity is regained.[5] This leads to the transcriptional activation of p53 target

genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA,

Noxa, Bax).[4][5] The ultimate result is the selective induction of programmed cell death in

cancer cells harboring TP53 mutations.[4][11]

p53-Independent Pathway: Induction of Oxidative Stress
and Ferroptosis
Eprenetapopt also induces cancer cell death through mechanisms that are independent of

p53 status, primarily by disrupting the cellular redox balance.[3][5]

Glutathione (GSH) Depletion: MQ binds to and depletes the cellular antioxidant glutathione

(GSH).[2][5][7] This compromises the cell's ability to neutralize reactive oxygen species

(ROS).

Inhibition of Thioredoxin Reductase 1 (TrxR1): Eprenetapopt inhibits the activity of

thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[5]

[8][12] This inhibition further contributes to a massive increase in intracellular ROS.[5]

Induction of Apoptosis and Ferroptosis: The accumulation of ROS leads to significant

oxidative stress, triggering p53-independent apoptosis.[4] Furthermore, this oxidative
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damage, particularly lipid peroxidation, can induce ferroptosis, a distinct iron-dependent form

of programmed cell death, making TP53-mutant cells preferentially sensitive.[5][10][13]

The active compound MQ can form reversible conjugates with GSH, which are then actively

removed from the cell by the multidrug resistance‐associated protein 1 (MRP1) efflux pump.[1]

[2] Inhibition of MRP1 can trap MQ inside cancer cells, enhancing its therapeutic effect.[1]
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Caption: Dual mechanism of action of eprenetapopt in TP53-mutant cancer cells.
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Caption: Workflow of a Phase II clinical trial of eprenetapopt with azacitidine.

Quantitative Data from Clinical Trials
Eprenetapopt has been extensively studied in clinical trials, particularly in combination with the

hypomethylating agent azacitidine (AZA) for myeloid malignancies.

Table 1: Efficacy of Eprenetapopt + Azacitidine in Phase
II Studies for TP53-Mutant MDS & AML

Study /
Cohort

Patient
Population

N
Overall
Response
Rate (ORR)

Complete
Remission
(CR)

Median
Overall
Survival
(OS)

US Phase

Ib/II

(NCT030720

43)[7][14][15]

[16]

MDS/AML 55 71% 44% 10.8 months

MDS

Subgroup
40 73% 50%

10.4

months[17]

AML

Subgroup
11 64% 36%

10.8

months[17]

GFM Phase II

(NCT035880

78)[18]

MDS/AML 52 - - -

MDS

Subgroup
34 62% 47% 12.1 months

AML

Subgroup
18 33% 17% 10.4 months

Combined

US + GFM

Analysis[10]

[13]

MDS/AML 100 69% 41% 11.8 months
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Table 2: Efficacy in Other Clinical Settings
Study / Setting

Patient
Population

N Key Endpoint Result

Phase 3 vs. AZA

alone

(NCT03745716)

[19]

MDS 154

CR Rate

(Eprenetapopt +

AZA vs. AZA)

33.3% vs. 22.4%

(p=0.13)

Phase 1/2 with

Venetoclax +

AZA

(NCT04214860)

[20]

AML 30 CR Rate 37%

Composite CR

(CR + CRi)
53%

Phase 2 Post-

Transplant

Maintenance[9]

MDS/AML 33
1-Year Relapse-

Free Survival
60%

1-Year Overall

Survival
79%

Median Overall

Survival
20.6 months

Experimental Protocols: Clinical Trial Design
The clinical efficacy and mechanism of eprenetapopt have been evaluated in well-structured

clinical trials. The following provides a generalized protocol based on the Phase Ib/II study

(NCT03072043) of eprenetapopt in combination with azacitidine.[7][14][15][16]

Study Design: An open-label, multicenter, dose-escalation (Phase Ib) and dose-expansion

(Phase II) study.[8]

Patient Population: Adult patients with confirmed TP53-mutant myelodysplastic syndromes

(MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts, who were
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treatment-naïve for hypomethylating agents.[14][15]

Treatment Regimen:

Eprenetapopt: Administered as an intravenous infusion at the recommended Phase II

dose of 4500 mg daily on days 1 through 4 of each cycle.[21]

Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously

for 7 days.[13]

Cycle Length: Treatment was administered in 28-day cycles.[13]

Primary and Secondary Endpoints:

Primary Endpoint: The primary objective of the Phase II portion was to determine the rate

of Complete Remission (CR) according to the 2006 International Working Group (IWG)

criteria.[7]

Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR),

duration of response, and Overall Survival (OS).[7]

Biomarker and Correlative Studies:

Molecular Response: Changes in TP53 variant allele frequency (VAF) were monitored

using high-sensitivity next-generation sequencing (NGS) on bone marrow aspirates to

assess molecular remission.[7] A complete molecular remission was often defined as a

VAF below 5%.[7][14][15]

p53 Expression: Baseline and on-treatment bone marrow biopsies were assessed for p53

protein expression by immunohistochemistry (IHC) to correlate expression levels with

clinical response.[7]

Conclusion
Eprenetapopt represents a targeted therapeutic strategy for cancers with TP53 mutations, a

patient population with historically poor outcomes. Its multifaceted mechanism of action,

combining the direct reactivation of mutant p53's tumor suppressor functions with the induction

of p53-independent cell death via oxidative stress and ferroptosis, provides a robust rationale
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for its anti-neoplastic activity.[5][10] Clinical data, particularly from Phase II studies in MDS and

AML, have demonstrated high rates of clinical and molecular remission when eprenetapopt is
combined with azacitidine.[7][18] While a pivotal Phase III trial in MDS did not meet its primary

endpoint, the combination showed a trend towards improved complete remission.[19] Ongoing

research and trials continue to explore its potential in various combinations and settings,

underscoring its importance as a novel agent in the armamentarium against TP53-mutant

cancers.[9][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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